5-Chloro-2-hydroxy-4-methylbenzophenone
Overview
Description
5-Chloro-2-hydroxy-4-methylbenzophenone is an organic compound with the molecular formula C14H11ClO2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by a benzophenone core substituted with a chlorine atom, a hydroxyl group, and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-2-hydroxy-4-methylbenzophenone can be synthesized through the Fries rearrangement of 4-chloro-3-methylphenyl benzoate in the presence of aluminum chloride without solvent at 140°C for 10 minutes, yielding a quantitative product . Another method involves using Nafion-XR, a H±form ion exchange resin, at 175°C for 4 hours, achieving a 37% yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-4-methylbenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-hydroxy-4-methylbenzophenone has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-4-methylbenzophenone involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The chlorine atom and the benzophenone core can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including antimicrobial and antioxidant activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-2-hydroxy-5-methylbenzophenone
- 4’-Chloro-2-hydroxy-5-methylbenzophenone
- 2’,4’-Dichloro-2-hydroxy-5-methylbenzophenone
Uniqueness
5-Chloro-2-hydroxy-4-methylbenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom, hydroxyl group, and methyl group in specific positions on the benzophenone core differentiates it from other similar compounds and influences its reactivity and applications.
Properties
IUPAC Name |
(5-chloro-2-hydroxy-4-methylphenyl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-7-13(16)11(8-12(9)15)14(17)10-5-3-2-4-6-10/h2-8,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGQACQRFGDUPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=O)C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60218866 | |
Record name | 5-Chloro-2-hydroxy-4-methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60218866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68751-90-6 | |
Record name | (5-Chloro-2-hydroxy-4-methylphenyl)phenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68751-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-hydroxy-4-methylbenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068751906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-2-hydroxy-4-methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60218866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2-hydroxy-4-methylbenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.562 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Chloro-2-hydroxy-4-methylbenzophenone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CNR7682AP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 5-Chloro-2-hydroxy-4-methylbenzophenone in coumarin synthesis?
A1: This compound serves as a starting material for synthesizing specific coumarin derivatives []. Coumarins are a class of compounds with diverse biological activities, making them valuable targets in medicinal chemistry. By using this compound as a precursor, researchers can introduce specific structural features into the final coumarin product, potentially influencing its biological properties.
Q2: How does the proposed reaction mechanism using this compound differ from previous methods?
A2: The study proposes a new intermediate form in the reaction mechanism for coumarin synthesis using this compound, phenylacetic acid, acetic anhydride, and triethylamine []. While the exact details of this intermediate are not provided in the abstract, the authors suggest it contributes to higher product yields compared to the method described by Sharma and Ray in earlier publications. This improved synthesis could be beneficial for producing larger quantities of specific coumarin derivatives for further research and potential applications.
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